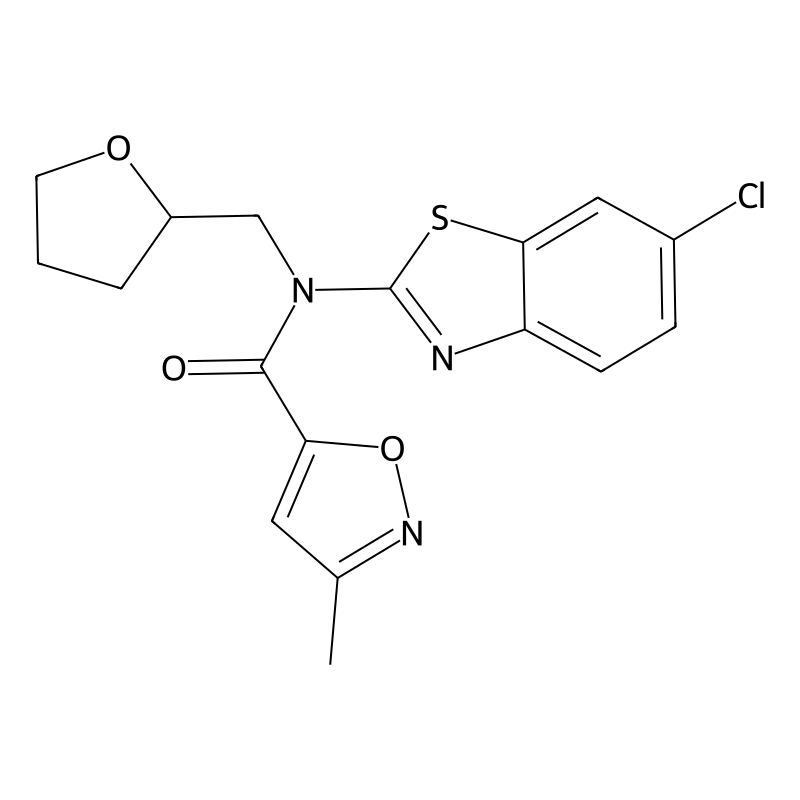

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Isoxazole ring

This five-membered ring is found in various bioactive molecules, including some antibiotics and anticonvulsants .

Thiazole ring

Another five-membered ring, also present in many drugs, including antifungals and anti-tuberculosis agents .

Carboxamide group

A functional group commonly found in pharmaceuticals due to its ability to interact with biological targets .

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide is a complex organic compound characterized by its unique structural features, which include a benzothiazole moiety and an oxazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

The molecular formula of this compound is , and it has a molecular weight of approximately 345.82 g/mol. The presence of chlorine in its structure may enhance its biological activity by influencing the compound's interaction with biological targets.

There is no current information on the mechanism of action of this compound.

- Chlorine atom: The presence of chlorine raises concerns about potential skin and eye irritation and environmental impact.

- Carboxamide group: Depending on the specific structure, some carboxamides can exhibit moderate to high toxicity.

The chemical reactivity of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide can be attributed to the functional groups present in its structure. The oxazole ring is known to participate in electrophilic aromatic substitution reactions, while the amide group can undergo hydrolysis under acidic or basic conditions. Additionally, the chlorobenzothiazole component may engage in nucleophilic substitution reactions, making it versatile for further synthetic modifications.

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. A potential synthetic route includes:

- Formation of the Benzothiazole Ring: Starting from appropriate precursors such as 2-amino thiophenol and chloroacetyl chloride.

- Oxazole Formation: Utilizing a condensation reaction between an aldehyde and a carboxylic acid derivative.

- Amidation: Reacting the resulting oxazole with an amine derivative to form the final amide product.

Each step requires careful optimization of reaction conditions to ensure high yields and purity of the final product.

This compound holds potential applications in various fields:

- Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting infectious diseases or cancer.

- Agricultural Chemistry: It could be explored for use as a pesticide or herbicide given the biological properties associated with similar compounds.

Interaction studies are crucial for understanding how N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide interacts with biological targets. Techniques such as molecular docking simulations and in vitro assays can be employed to evaluate binding affinities with enzymes or receptors. These studies will help elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | Benzothiazole core | Antimicrobial |

| N-(6-fluoro-benzothiazol)acetamide | Fluorinated benzothiazole | Anticancer |

| 4-(6-chloro-benzothiazol)phenol | Hydroxybenzene derivative | Antioxidant |

Uniqueness

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide stands out due to its combination of both oxazole and benzothiazole functionalities, which may provide enhanced selectivity and potency against specific biological targets compared to simpler derivatives.